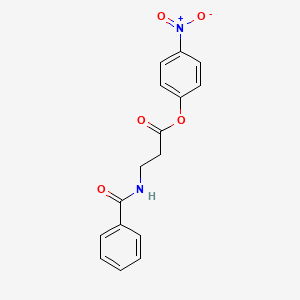![molecular formula C17H17NO4 B5785459 methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate, also known as MMBAPMA, is a chemical compound with potential applications in the field of scientific research. It is a derivative of the widely used nonsteroidal anti-inflammatory drug, naproxen, and has been shown to possess anti-inflammatory and analgesic properties. In
Mecanismo De Acción
The mechanism of action of methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate involves the inhibition of COX enzymes, specifically COX-2. COX-2 is an inducible enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have other biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This indicates that this compound may have potential applications in the field of cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate. One area of interest is its potential applications in the field of cancer research. Further studies are needed to determine the efficacy of this compound in inhibiting the growth of cancer cells and to elucidate its mechanism of action. Another area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis method of methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate involves the reaction of 2-methylbenzoyl chloride with 4-amino-phenol to form 4-[(2-methylbenzoyl)amino]phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base to form this compound. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
Methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate has been studied for its potential applications in the field of scientific research. One of the main areas of interest is its anti-inflammatory and analgesic properties. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a key mediator of inflammation and pain. This inhibition was found to be comparable to that of naproxen, indicating that this compound has the potential to be a potent anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-methylbenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-5-3-4-6-15(12)17(20)18-13-7-9-14(10-8-13)22-11-16(19)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXYFMCYKOLQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



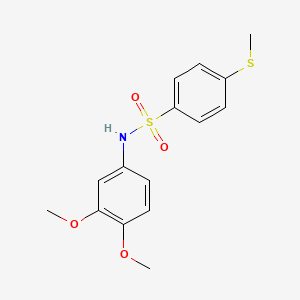
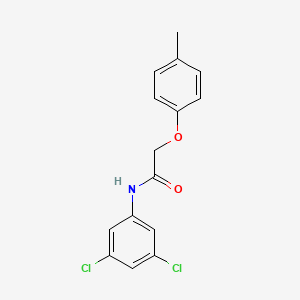
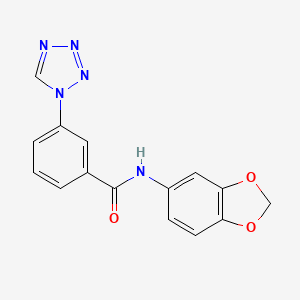

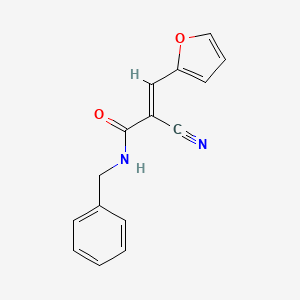
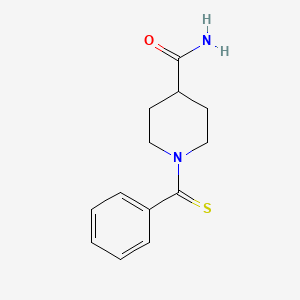
![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
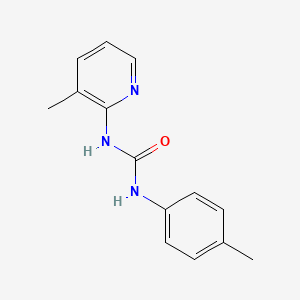
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
